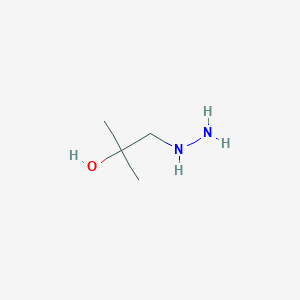
1-Hydrazinyl-2-methylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydrazinyl-2-methylpropan-2-ol is a chemical compound with the molecular formula C4H12N2O . It is used for research purposes .
Synthesis Analysis
The synthesis of 1-Hydrazinyl-2-methylpropan-2-ol involves the reaction of hydrazine hydrate with 1-chloro-2-methylpropan-2-ol in the presence of sodium hydroxide at 95°C . The reaction is stirred overnight and then cooled to room temperature. The volatiles are removed under reduced pressure, and the residue is treated with THF and diethyl ether. The precipitate that forms is removed by filtration, and the filtrate is concentrated under reduced pressure to provide the intermediate product .Molecular Structure Analysis
The molecular structure of 1-Hydrazinyl-2-methylpropan-2-ol is based on a propane molecule where one of the hydrogen atoms is replaced by a hydrazinyl group (NH2-NH2) and two of the hydrogen atoms are replaced by a methyl group (CH3) and a hydroxyl group (OH) respectively .Applications De Recherche Scientifique
Biofuel Production Enhancement
1-Hydrazinyl-2-methylpropan-2-ol, through its related compounds, plays a crucial role in enhancing biofuel production. Research has shown that engineered ketol-acid reductoisomerase and alcohol dehydrogenase can enable anaerobic 2-methylpropan-1-ol production in Escherichia coli. This pathway, utilizing modified amino acid pathways and engineered enzymes, overcomes the cofactor imbalance problem, allowing for anaerobic isobutanol production at 100% theoretical yield. This development represents a significant step towards the commercialization of next-generation biofuels, highlighting the critical role of 1-Hydrazinyl-2-methylpropan-2-ol related pathways in achieving economically viable biofuel production processes (Bastian et al., 2011).
Advancements in Lipopeptide Synthesis
The chemoselective acylation of fully deprotected N-terminal alpha-hydrazino acetyl peptides, utilizing 1-Hydrazinyl-2-methylpropan-2-ol related compounds, has been instrumental in synthesizing lipopeptides. This methodology enables the creation of lipopeptides with high purity through acylation performed in specific buffer conditions, contributing significantly to the fields of biochemistry and pharmaceutical sciences by facilitating the synthesis of complex molecules for various applications (Bonnet et al., 2001).
Polymerization and Particle Formation
Research into the polymerization processes involving 1-Hydrazinyl-2-methylpropan-2-ol derivatives has led to the development of poly(2-hydroxyethyl methacrylate-co-N,O-dimethacryloylhydroxylamine) particles. This work, conducted through dispersion polymerization, not only contributes to the understanding of polymer science but also opens new avenues for creating materials with specific properties for industrial and medical applications (Horák & Chaykivskyy, 2002).
Antimalarial Compound Development
1-Hydrazinyl-2-methylpropan-2-ol and its derivatives have shown potential in the development of antimalarial compounds. Microwave-assisted ring opening of epoxides has been utilized to synthesize a variety of 1-aminopropan-2-ols, demonstrating efficacy against chloroquine-resistant and chloroquine-sensitive strains of Plasmodium falciparum. This research not only contributes to the fight against malaria but also demonstrates the potential of 1-Hydrazinyl-2-methylpropan-2-ol related compounds in medicinal chemistry (Robin et al., 2007).
Safety and Hazards
1-Hydrazinyl-2-methylpropan-2-ol is classified as a hazardous substance . It is associated with several hazard statements including H301 (Toxic if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures should be taken when handling this substance, including wearing protective gloves and eye protection .
Propriétés
IUPAC Name |
1-hydrazinyl-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O/c1-4(2,7)3-6-5/h6-7H,3,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEAMJDERQPMKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydrazinyl-2-methylpropan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-3-(pyridin-3-yloxy)-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2796804.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-4-ylmethanone](/img/structure/B2796808.png)
![ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(3-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2796810.png)
![5-(Oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2796811.png)
![N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-4-phenylbenzamide](/img/structure/B2796812.png)
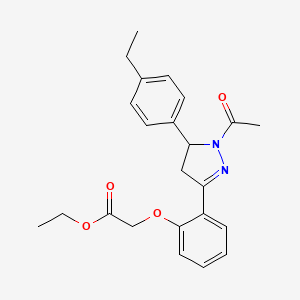
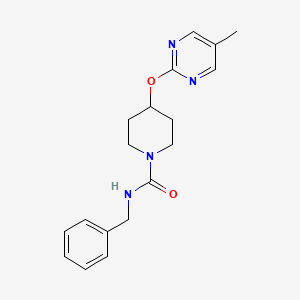
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acrylamide](/img/structure/B2796820.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2796821.png)
![5,7-Dichloro-3-(cyclopropylmethyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2796822.png)
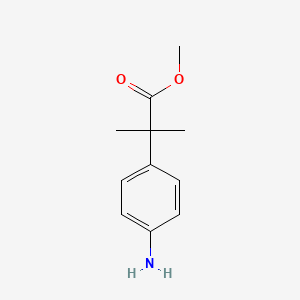
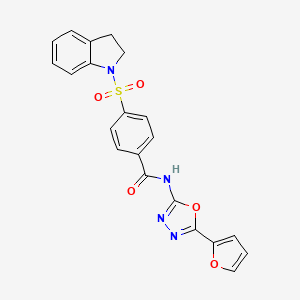
![3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B2796825.png)